![molecular formula C11H16O B14218770 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane CAS No. 832743-85-8](/img/structure/B14218770.png)
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dimethylidene-9-oxabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Métodos De Preparación
The synthesis of 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, cycloocta-1,5-diene can be used as a starting material, which undergoes a series of reactions including bromination and dehydrohalogenation to form the desired bicyclic structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar bicyclic compounds, such as:
9-Oxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the methylidene groups, resulting in different chemical and biological properties.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxygen atom, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
832743-85-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h10H,1-2,4-7H2,3H3 |
Clave InChI |
WQLKBDYONDVHMZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(O1)CC(=C)C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


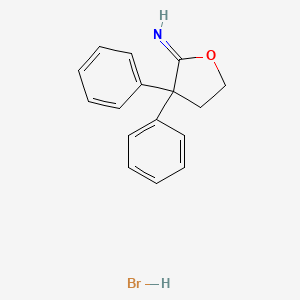

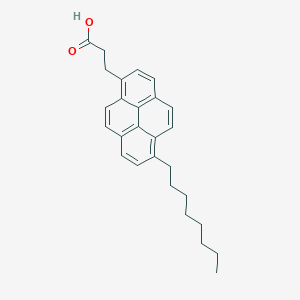
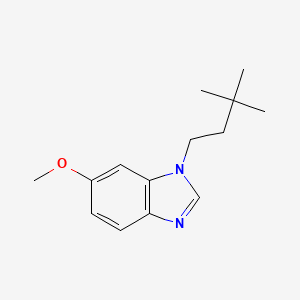
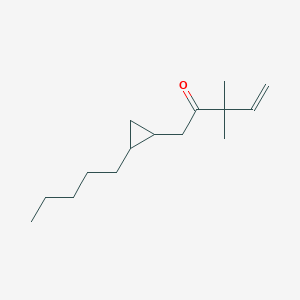
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

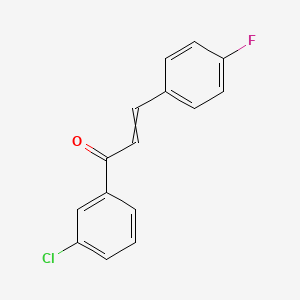
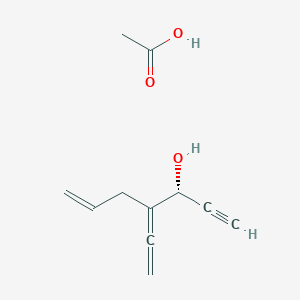
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
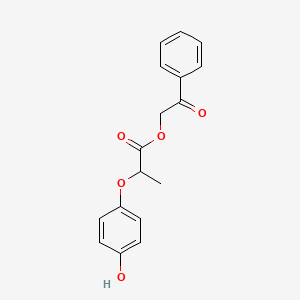
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
